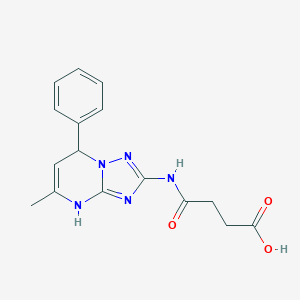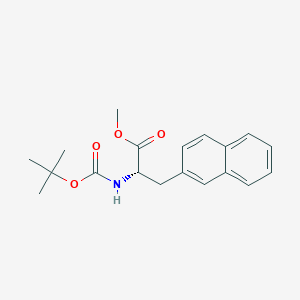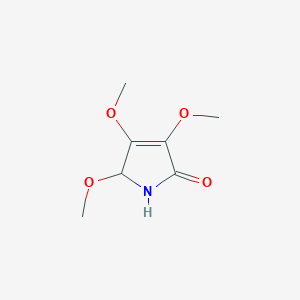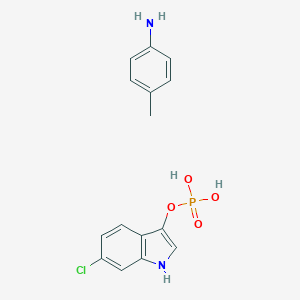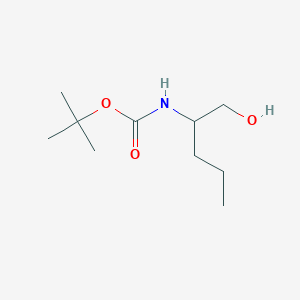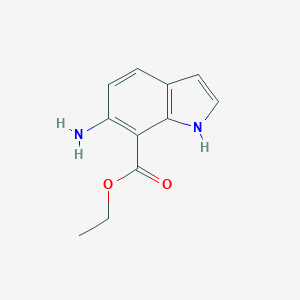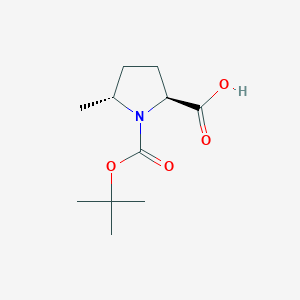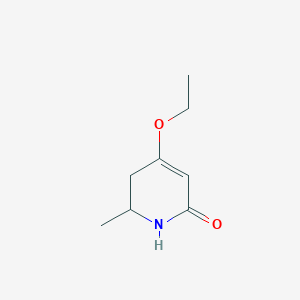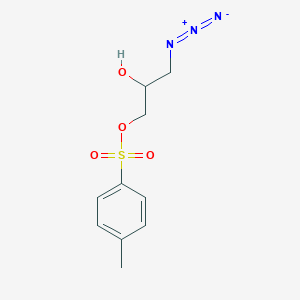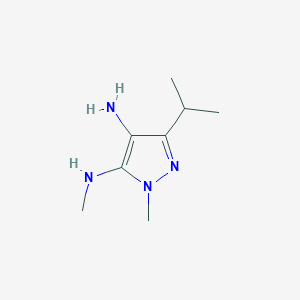
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It was first synthesized by Pfizer in 2005 and has shown promising results in preclinical and clinical studies as a potential cancer therapy.
Wirkmechanismus
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine selectively inhibits CDK4 and CDK6, which are enzymes involved in cell cycle progression. By inhibiting these enzymes, 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine prevents cancer cells from dividing and proliferating. It also induces cell cycle arrest and promotes apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine has been shown to have minimal toxicity and side effects in preclinical and clinical studies. It is well-tolerated by patients and does not affect normal cells as much as cancer cells. 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine has also been shown to have synergistic effects when used in combination with other cancer therapies, such as endocrine therapy and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine in lab experiments is its specificity for CDK4 and CDK6. This allows researchers to selectively target these enzymes and study their role in cancer cell proliferation. However, one limitation is that 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine may not be effective in all types of cancer or in all patients. It is important to identify biomarkers that can predict response to 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine in order to optimize patient selection and treatment.
Zukünftige Richtungen
1. Combination therapy: 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine has shown synergistic effects when used in combination with other cancer therapies. Future studies could explore the optimal combination regimens and dosages for different types of cancer.
2. Biomarker identification: Biomarkers that predict response to 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine could help optimize patient selection and treatment. Future studies could focus on identifying and validating such biomarkers.
3. Resistance mechanisms: Resistance to 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine can develop over time in some patients. Future studies could investigate the underlying mechanisms of resistance and develop strategies to overcome it.
4. New indications: 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine has primarily been studied in breast cancer and other solid tumors. Future studies could explore its potential in other types of cancer, such as hematological malignancies.
5. Structural modifications: 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine is a small molecule inhibitor of CDK4 and CDK6. Future studies could explore structural modifications to improve its potency, selectivity, and pharmacokinetic properties.
Synthesemethoden
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyrazole ring and the addition of isopropyl and dimethyl groups to specific positions on the ring. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine has been extensively studied for its potential as a cancer therapy. It has shown efficacy in preclinical models of breast, lung, and other types of cancer. Clinical trials have also demonstrated its ability to inhibit tumor growth and improve patient outcomes.
Eigenschaften
CAS-Nummer |
169261-04-5 |
|---|---|
Produktname |
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine |
Molekularformel |
C8H16N4 |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
3-N,2-dimethyl-5-propan-2-ylpyrazole-3,4-diamine |
InChI |
InChI=1S/C8H16N4/c1-5(2)7-6(9)8(10-3)12(4)11-7/h5,10H,9H2,1-4H3 |
InChI-Schlüssel |
JLVSZNXMZWEPJH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN(C(=C1N)NC)C |
Kanonische SMILES |
CC(C)C1=NN(C(=C1N)NC)C |
Synonyme |
1H-Pyrazole-4,5-diamine,N5,1-dimethyl-3-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



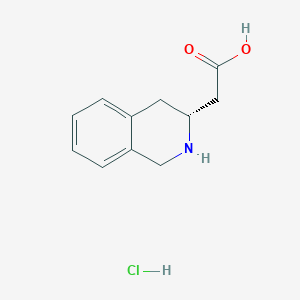
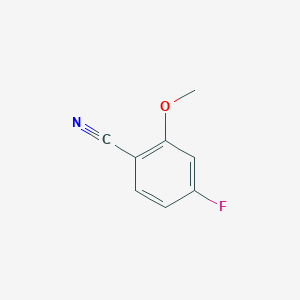
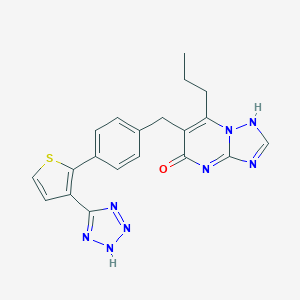
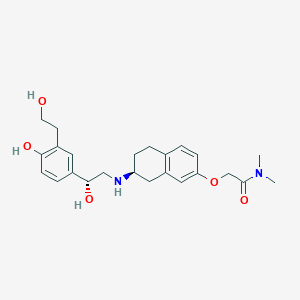
![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)
